![molecular formula C22H24F4N2O5 B12462617 ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the carbamate linkage through the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with an appropriate isocyanate. This intermediate is then reacted with ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)propanoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
化学反応の分析
Types of Reactions
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学的研究の応用
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
Ethyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H24F4N2O5 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
ethyl 2-[2-(3,4-dimethoxyphenyl)ethylcarbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C22H24F4N2O5/c1-4-33-19(29)21(22(24,25)26,15-6-8-16(23)9-7-15)28-20(30)27-12-11-14-5-10-17(31-2)18(13-14)32-3/h5-10,13H,4,11-12H2,1-3H3,(H2,27,28,30) |
InChIキー |
QKBQGFFISLQLKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


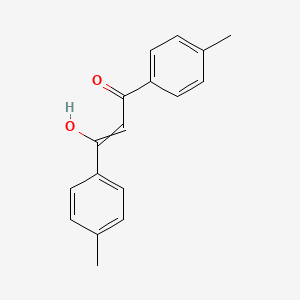
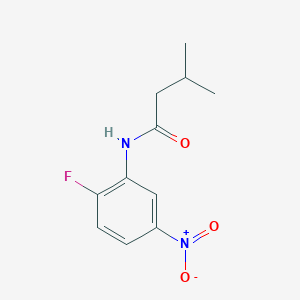
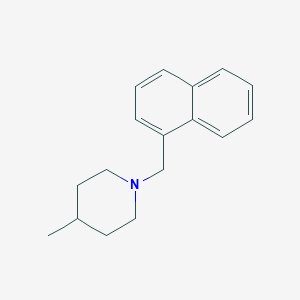
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12462553.png)
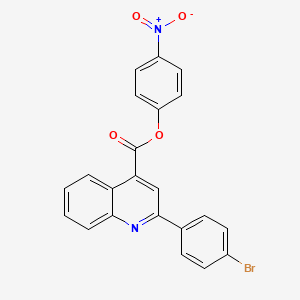
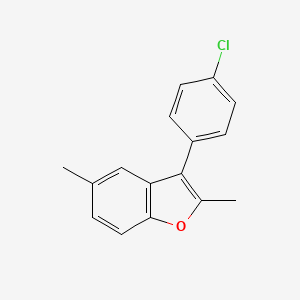
![4-[(3-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12462578.png)
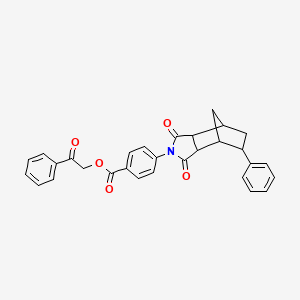
![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)
![2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12462602.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)
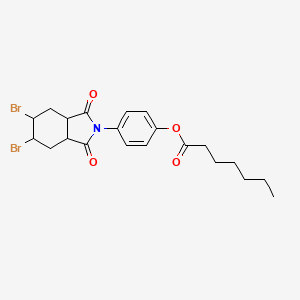
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
